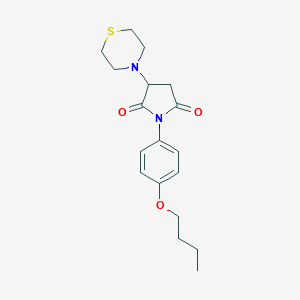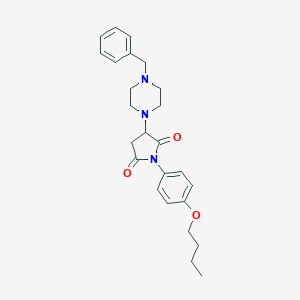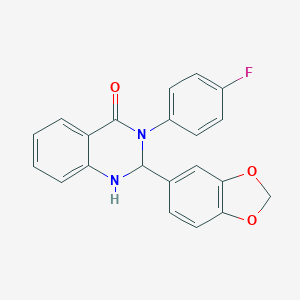![molecular formula C27H24N4O3S B394757 13-amino-9-(1,3-benzodioxol-5-yl)-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile](/img/structure/B394757.png)
13-amino-9-(1,3-benzodioxol-5-yl)-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
13-amino-9-(1,3-benzodioxol-5-yl)-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile is a complex organic compound characterized by its unique pentacyclic structure. This compound features a combination of amino, benzodioxol, thia, and diazapentacyclic moieties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 13-amino-9-(1,3-benzodioxol-5-yl)-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile typically involves multi-step organic reactions. These steps may include:
Formation of the Benzodioxol Moiety: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the 1,3-benzodioxol ring.
Cyclization Reactions: The formation of the pentacyclic structure is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of Functional Groups: Amino and thia groups are introduced through substitution reactions, where appropriate reagents such as amines and thiols are used.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thia groups, leading to the formation of oxo and sulfoxide derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s reactivity and properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Strong acids (e.g., sulfuric acid), strong bases (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different chemical and physical properties.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound’s interactions with biomolecules are studied to understand its potential as a biochemical probe or therapeutic agent.
Medicine
The compound’s potential medicinal properties are investigated, particularly its ability to interact with specific molecular targets in the body. This includes research into its use as an anti-cancer or anti-inflammatory agent.
Industry
作用机制
The mechanism by which 13-amino-9-(1,3-benzodioxol-5-yl)-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, influencing their activity and function.
相似化合物的比较
Similar Compounds
- 9-hydroxy-1,8-dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-7-carboxamides
- 2-aminoethoxy[(2R)-3-hydroxy-2-[(8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoyloxy]propoxy]phosphinic acid
Uniqueness
What sets 13-amino-9-(1,3-benzodioxol-5-yl)-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile apart from similar compounds is its intricate pentacyclic structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical modifications and interactions, making it a versatile compound for various scientific applications.
属性
分子式 |
C27H24N4O3S |
|---|---|
分子量 |
484.6g/mol |
IUPAC 名称 |
13-amino-9-(1,3-benzodioxol-5-yl)-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile |
InChI |
InChI=1S/C27H24N4O3S/c28-12-16-22(14-9-10-19-20(11-14)34-13-33-19)24-17(6-4-7-18(24)32)31-26(16)30-25(29)23-15-5-2-1-3-8-21(15)35-27(23)31/h9-11,22H,1-8,13H2,(H2,29,30) |
InChI 键 |
DHQGHRSBWHATSL-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(CC1)SC3=C2C(=NC4=C(C(C5=C(N43)CCCC5=O)C6=CC7=C(C=C6)OCO7)C#N)N |
规范 SMILES |
C1CCC2=C(CC1)SC3=C2C(=NC4=C(C(C5=C(N43)CCCC5=O)C6=CC7=C(C=C6)OCO7)C#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-[1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B394675.png)
![5-{4-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxyphenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B394677.png)
![N-{5-[(7-methoxy-2-oxo-1,3-benzoxathiol-5-yl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide](/img/structure/B394678.png)

![(3E)-1-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-3-[(3-BROMO-4-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B394680.png)
![N-[3-(4-benzylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-fluorobenzamide](/img/structure/B394684.png)

![6-(3-methoxybenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B394686.png)
![6-(4-tert-butylbenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B394688.png)

![(2Z)-6-acetyl-2-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-5-(2-methoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B394691.png)
![2-acetyl-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B394694.png)
![2-[(hydroxyimino)(4-methylphenyl)methyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B394696.png)
![ethyl 5-(5-bromo-2,4-dimethoxyphenyl)-2-(1H-indol-3-ylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B394697.png)
